N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
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Overview
Description
N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide is a heterocyclic compound that features a thiazole ring fused with a dioxine ring and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a thiazole derivative with a dioxine precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve consistent quality and efficiency. The choice of reagents, solvents, and catalysts is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and sensors.
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler heterocyclic compound with a similar ring structure.
Dioxine: Another heterocyclic compound with a dioxine ring.
Carboxamide Derivatives: Compounds with similar functional groups but different ring structures.
Uniqueness
N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide is unique due to its combination of a thiazole ring, dioxine ring, and carboxamide group. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis, chemical reactivity, and biological activities make it a valuable subject of study in both academic and industrial research.
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c11-7(6-5-12-2-3-13-6)10-8-9-1-4-14-8/h1,4-5H,2-3H2,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQKDGOGWNLMAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85270390 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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